molecular formula C19H16N2O2S B3239756 (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1421586-80-2

(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B3239756
CAS RN: 1421586-80-2
M. Wt: 336.4
InChI Key: HKBMLHHGUVKMLO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the azetidine family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one involves the inhibition of specific enzymes and signaling pathways that are essential for the survival and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one has also been shown to have several other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress, which are two key factors that contribute to the development of many chronic diseases. Additionally, (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and can selectively target cancer cells without affecting normal cells. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one. One of the most promising directions is the development of novel formulations and delivery methods that can improve the solubility and bioavailability of this compound. Additionally, further research is needed to elucidate the precise mechanism of action of (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one and to identify potential synergistic effects with other anti-cancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients with cancer and other diseases.
In conclusion, (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound with significant potential in scientific research applications. This compound has shown potent anti-cancer activity and has several other biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are several future directions for research and development that could lead to new and innovative treatments for cancer and other diseases.

Scientific Research Applications

(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one has also shown potential in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-18(11-10-14-6-2-1-3-7-14)21-12-15(13-21)23-19-20-16-8-4-5-9-17(16)24-19/h1-11,15H,12-13H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBMLHHGUVKMLO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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